molecular formula C13H21NO3 B1466157 Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 799283-63-9

Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B1466157
CAS No.: 799283-63-9
M. Wt: 239.31 g/mol
InChI Key: XYJAVZBRKJTDTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with the CAS Number: 799283-63-9 . It has a molecular weight of 239.31 . It is in the form of an oil .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The IUPAC Name of the compound is tert-butyl (1R,5S)-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate . The Inchi Code is 1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h8-11H,4-7H2,1-3H3 .


Chemical Reactions Analysis

The compound is part of the family of tropane alkaloids, which display a wide array of interesting biological activities . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 239.31 . The compound is in the form of an oil .

Scientific Research Applications

Synthesis and Molecular Structure

The compound tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate has been studied for its unique chemical structure and synthesis routes, particularly focusing on cyclic amino acid esters and their crystallographic analysis. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, was synthesized from ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt through an intramolecular lactonization reaction. Its structure was determined via single-crystal X-ray diffraction, revealing a bicyclo[2.2.2]octane structure with lactone and piperidine rings in a 1:1 diastereomer ratio within the crystal (Moriguchi et al., 2014). Similar methodologies and structural characterizations apply to this compound, highlighting the compound's significance in studying molecular configurations and synthetic organic chemistry.

Asymmetric Synthesis and Alkaloid Production

The compound plays a crucial role in the asymmetric synthesis of natural products and alkaloids. For example, the synthesis of (+)-pseudococaine, a tropane alkaloid, utilized a ring-closing iodoamination of a related tert-butyl cycloheptene carboxylate to produce an 8-azabicyclo[3.2.1]octane scaffold, demonstrating the compound's utility in complex organic synthesis and natural product derivation (Brock et al., 2012).

Combinatorial Chemistry and Drug Discovery

In drug discovery, this compound derivatives have been used in combinatorial chemistry to synthesize libraries of compounds for evaluating as monoamine transporter inhibitors. This demonstrates the compound's role in generating new chemical entities for potential therapeutic applications, although none of the synthesized compounds exceeded benztropine's efficacy in binding and inhibition assays (Pedersen et al., 2004).

Chemical Transformations and Novel Reaction Pathways

The compound's framework has facilitated studies on chemical transformations and novel reaction pathways, such as non-synchronous reactions leading to unexpected products. This highlights the compound's utility in exploring new synthetic routes and understanding reaction mechanisms, further enriching the field of organic chemistry and synthetic methodology (MacorJohn et al., 1998).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is ongoing interest in the development and application of this compound and its derivatives.

Biochemical Analysis

Biochemical Properties

Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The interactions between this compound and these biomolecules can lead to changes in enzyme activity, which in turn affects the overall biochemical processes within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors . These interactions can lead to enzyme inhibition or activation, depending on the specific context. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors or other regulatory proteins. These molecular interactions ultimately result in the observed biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term studies in vitro and in vivo have provided insights into the temporal dynamics of this compound’s effects on cells and tissues.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of specific metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with other biomolecules and its overall biochemical activity.

Properties

IUPAC Name

tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h8-11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJAVZBRKJTDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799283-63-9
Record name tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate was reacted in the presence of diisobutyl aluminum hydride in tetrahydrofuran to produce tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 2
Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 3
Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 4
Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 5
Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 6
Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.